7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a synthetic organic compound characterized by its complex heterocyclic structure, which incorporates bromine, chlorine, and methoxy functional groups. This compound is primarily used in scientific research and pharmaceutical applications due to its potential biological activity. The compound's unique molecular structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.
The compound's chemical formula is , and it is cataloged under the CAS number 2577287-84-2. It is commercially available from various suppliers, including Synthonix and Ambeed, which provide detailed specifications such as purity levels (typically around 97%) and pricing information for different quantities .
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine belongs to the class of pyrido-pyrimidine derivatives. These compounds are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of halogen substituents (bromine and chlorine) in its structure often enhances its reactivity and biological activity.
The synthesis of 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine can be achieved through several methods, typically involving multi-step reactions that include halogenation and methoxylation processes.
Technical Details:
These synthetic routes are optimized for yield and purity, ensuring that the final product meets the required specifications for research applications.
The molecular structure of 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine features a bicyclic arrangement consisting of a pyridine and a pyrimidine ring fused together. The presence of the bromine atom at position 7, dichloro substituents at positions 2 and 4, and a methoxy group at position 6 contributes to its unique chemical properties.
Data:
COc1nc2c(Cl)nc(Cl)nc2cc1Br
MDL# not found
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine can participate in various chemical reactions due to its reactive halogen atoms.
Technical Details:
These reactions are essential for modifying the compound to enhance its efficacy in biological assays.
The mechanism of action for 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is primarily investigated through its interactions with specific biological targets.
Relevant Data:
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine has several scientific uses:
Pyrido[3,2-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling versatile interactions with biological targets. This bicyclic system serves as a bioisosteric replacement for quinazolines and purines in drug design, facilitating high-affinity binding to ATP pockets of kinases and other enzymes [1] [9]. The pyrido[3,2-d]pyrimidine core offers five modifiable positions (C2, C4, C6, C7, and N3) for rational structure-activity relationship (SAR) optimization, enabling precise tuning of pharmacological properties [4] [5]. This molecular framework has yielded multiple clinical candidates, including EGFR inhibitors like osimertinib and lazertinib that target oncogenic mutations in non-small cell lung cancer (NSCLC) [9]. The scaffold's inherent planarity facilitates π-stacking interactions with aromatic residues in target proteins, while its hydrogen bonding capacity (as both donor and acceptor) enables anchoring to kinase hinge regions [1] [4].
Table 1: Approved Drugs Containing Pyridopyrimidine-Related Scaffolds
Drug Name | Core Structure | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|---|
Osimertinib | Pyrimidine | EGFR T790M/L858R | NSCLC | Acrylamide warhead, aniline substituent |
Lazertinib | Pyrimidine | EGFR exon 19 del/T790M | NSCLC | Cyclopropyl group, fluorinated aryl |
Avitinib | Pyrrolopyrimidine | EGFR T790M | NSCLC | Vinyl sulfone warhead |
Piritrexim | Pyrido[2,3-d]pyrimidine | Dihydrofolate reductase | Antifolate/antitumor | 2,4-Diaminopyrimidine motif |
The distinct regiochemistry of pyrido[3,2-d]pyrimidine (vs. [2,3-d] or [4,3-d] isomers) positions substituents for optimal target engagement. The C7 and C6 positions project into hydrophobic regions of kinase pockets, making them critical for enhancing potency and selectivity [4]. This spatial arrangement is exploited in 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-d]pyrimidine, where the bromine at C7 extends into a lipophilic subpocket typically underutilized by first-generation inhibitors [6].
Halogen atoms serve as strategic bioisosteres in pyridopyrimidine design, profoundly influencing target affinity and pharmacokinetic properties. Bromine's substantial van der Waals radius (1.85 Å) creates optimal hydrophobic contacts within enzyme pockets, while its polarizability enhances London dispersion forces—contributing 1.5-3.0 kcal/mol binding energy versus hydrogen [3] [8]. The C7-bromo substituent in particular exploits size-complementary regions in kinases like EGFR and ATR, where larger halogen atoms improve occupancy of hydrophobic clefts [6] [8]. Concurrently, chlorine atoms at C2 and C4 function as leaving groups for nucleophilic displacement, enabling synthetic diversification or covalent targeting of cysteine residues (e.g., in EGFR Cys797) [9].
The 6-methoxy group delivers multifaceted advantages:
Table 2: Comparative Bioactivity of Halogen/Methoxy Substitution Patterns
Substituent Pattern | Target Affinity (IC₅₀) | Selectivity Ratio (vs. WT) | Cellular Potency | Key Interactions |
---|---|---|---|---|
2,4-Dichloro-6-H-7-H | 420 nM (EGFR T790M) | 3.2-fold | 1.8 μM (H1975) | Minimal hydrophobic filling |
2,4-Dichloro-6-OMe-7-H | 85 nM (EGFR T790M) | 12-fold | 0.6 μM (H1975) | Front pocket H-bond (Thr790) |
2,4-Dichloro-6-H-7-Br | 63 nM (EGFR T790M) | 28-fold | 0.4 μM (H1975) | Hydrophobic cleft occupation |
2,4-Dichloro-6-OMe-7-Br | 13 nM (EGFR T790M) | >76-fold | 0.087 μM (H1975) | Combined H-bond + hydrophobic occupation |
This substitution synergy creates a "molecular chisel" effect—the methoxy group precisely positions the scaffold while the bromine maximizes hydrophobic contact area—yielding compounds with low-nanomolar affinities and exceptional mutant-selectivity profiles [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: